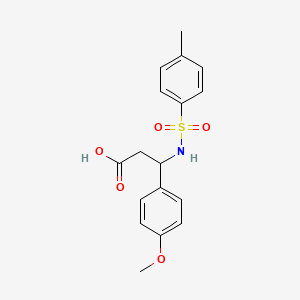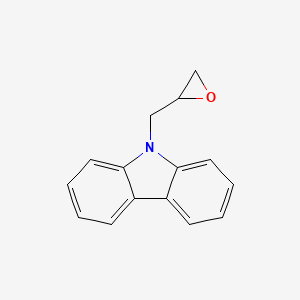![molecular formula C18H21NO4S B1305720 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid CAS No. 301320-51-4](/img/structure/B1305720.png)
3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid is an organic compound with the molecular formula C17H19NO4S This compound is characterized by the presence of a benzyl group, a toluene-4-sulfonyl group, and an amino group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to form benzyl-(toluene-4-sulfonyl)-amine.
Alkylation: The benzyl-(toluene-4-sulfonyl)-amine is then alkylated with 2-bromo-2-methylpropionic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzyl and toluene-4-sulfonyl groups.
Reduction: Reduced forms of the benzyl and toluene-4-sulfonyl groups.
Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.
Scientific Research Applications
3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid involves its interaction with specific molecular targets. The benzyl and toluene-4-sulfonyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[Benzyl-(toluene-4-sulfonyl)-amino]-propionic acid: Similar structure but lacks the methyl group on the propionic acid backbone.
3-[Phenyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid is unique due to the presence of both the benzyl and toluene-4-sulfonyl groups, which confer specific chemical and biological properties. The methyl group on the propionic acid backbone also adds to its distinctiveness, potentially affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-[benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-8-10-17(11-9-14)24(22,23)19(12-15(2)18(20)21)13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGQQAQHEMCAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385908 |
Source


|
| Record name | 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301320-51-4 |
Source


|
| Record name | 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)


![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)





